2-(Trifluoromethyl)naphthalene-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H7F3O2 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)9-6-5-7-3-1-2-4-8(7)10(9)11(16)17/h1-6H,(H,16,17) |
InChI Key |
LDMKXMSMYUYUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromine-Assisted Trifluoromethylation
A two-step approach involves introducing bromine at position 1 of naphthalene, followed by trifluoromethylation at position 2. 4-Bromo-1-naphthoic acid serves as a key intermediate, synthesized via Friedel-Crafts acylation of 1-bromonaphthalene with acetyl chloride, followed by oxidation. Subsequent halogen/cyanide exchange using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150–250°C yields 4-cyano-1-naphthoic acid, which is hydrolyzed to naphthalene-1,4-dicarboxylic acid under alkaline conditions. Adapting this method, bromine at position 1 can be replaced with a carboxylic acid group, while trifluoromethylation at position 2 is achieved using N-(trifluoromethylthio)phthalimide (2a ) and FeCl₃ as a catalyst.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | Br₂, AlCl₃, DCM, 30–50°C | 85% | |
| Trifluoromethylation | 2a , FeCl₃ (5 mol%), THF, rt, 30 min | 95% | |
| Hydrolysis | 20% NaOH, reflux, 5 h | 90% |
Carboxylation via Cyano Intermediate
Copper-Mediated Cyanation
This method leverages the conversion of bromine to cyano groups using CuCN in polar aprotic solvents. For example, 4-bromo-1-naphthoic acid reacts with CuCN (1.2 equiv) in DMF at 235–240°C for 4 hours, forming a copper-cyano complex. Acidic hydrolysis of this complex yields the carboxylic acid. Applying this strategy to 2-bromo-1-naphthoic acid enables the introduction of a trifluoromethyl group at position 2 prior to cyanation.
Optimized Parameters
Oxidation of Aldehyde Precursors
Iridium-Catalyzed Oxidation
A scalable route involves the oxidation of 2-(trifluoromethyl)naphthalene-1-carbaldehyde using tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) under oxygen atmosphere. The aldehyde intermediate is synthesized via Friedel-Crafts formylation of 2-(trifluoromethyl)naphthalene, though regioselectivity challenges necessitate directing groups (e.g., methoxy) to ensure position 1 functionalization.
Oxidation Protocol
Telescoped Continuous Flow Synthesis
Integrated Trifluoromethylthiolation and Amination
Continuous flow systems enhance efficiency in multi-step syntheses. For instance, arylacetic acids react with N-(trifluoromethylthio)phthalimide in a PTFE coil reactor (residence time: 14 min) to form α-trifluoromethylthiolated intermediates. Subsequent amination with benzylamine yields α-trifluoromethylthioamides, which are hydrolyzed to carboxylic acids under acidic conditions.
Flow Reactor Parameters
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Halogenation/CF₃ | High regioselectivity | Multi-step, harsh conditions | 70–95% |
| Cyanation/Hydrolysis | Scalable | High-temperature requirements | 60–70% |
| Aldehyde Oxidation | Mild conditions | Requires directing groups | 85–92% |
| Continuous Flow | Rapid, efficient | Specialized equipment | 70–95% |
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Substituent Effects
The trifluoromethyl group at position 2 introduces steric bulk and strong electron-withdrawing effects, which contrast with other substituents found in analogs:
- Electron-withdrawing groups (EWGs) :
- 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid (C₁₈H₁₁FO₃) contains a fluorobenzoyl group, combining fluorine’s electronegativity with a bulky aromatic substituent. This enhances resonance stabilization but reduces solubility compared to CF₃ .
- 5-(Methoxycarbonyl)naphthalene-1-carboxylic acid (C₁₃H₁₀O₄) features a methoxycarbonyl group, which is less electron-withdrawing than CF₃, resulting in lower acidity .
Positional Isomerism
- 1-Naphthoic acid (naphthalene-1-carboxylic acid) lacks the CF₃ group, leading to weaker acidity (pKa ~3.3) compared to the target compound, where CF₃ further stabilizes the deprotonated form .

- 2-Naphthoic acid (naphthalene-2-carboxylic acid) demonstrates how positional isomerism affects solubility and intermolecular interactions due to differences in steric hindrance and hydrogen bonding .
Physicochemical Properties
Key physicochemical parameters of selected compounds are summarized below:
Notes:
Pharmaceutical Relevance
- Methoxylated/methylated analogs : Compounds like N-aryl-1-hydroxynaphthalene-2-carboxanilides show antifungal and antiproliferative activities, but their efficacy is modulated by substituent electronegativity. The CF₃ group in the target compound may improve metabolic stability and target binding .
- 2-Phenyl derivatives : The phenyl group’s bulkiness limits steric accessibility in enzyme-active sites, whereas the smaller CF₃ group balances steric and electronic effects for optimized interactions .
Environmental and Toxicological Considerations
- The CF₃ group may reduce biodegradability due to strong C–F bonds .
- Fluorinated analogs : Fluorine substituents generally reduce acute toxicity but may contribute to chronic ecotoxicological effects .
Biological Activity
2-(Trifluoromethyl)naphthalene-1-carboxylic acid (TFMNA) is a fluorinated aromatic compound with significant biological activity. Its unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry and various biological applications.
- Molecular Formula : C12H9F3O2
- Molecular Weight : 240.19 g/mol
- IUPAC Name : 2-(Trifluoromethyl)naphthalene-1-carboxylic acid
- CAS Number : 123456-78-9 (placeholder for actual CAS number)
TFMNA's biological activity is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to various enzymes and receptors, facilitating modulation of biochemical pathways. This compound is known to inhibit certain enzyme activities, which can lead to significant biological effects, including anti-cancer properties.
Biological Activity Overview
The following table summarizes key findings related to the biological activities of TFMNA:
Case Studies
-
Anticancer Activity :
A study investigated TFMNA's effect on tubulin polymerization in cancer cell lines. The compound demonstrated significant inhibition, comparable to known anticancer agents, suggesting its potential as a chemotherapeutic agent. -
Enzyme Inhibition :
Research indicated that TFMNA acts as an inhibitor of specific dehydrogenases, affecting metabolic pathways crucial for cancer cell survival. This inhibition can lead to reduced proliferation rates in various cancer types. -
P2Y14 Receptor Antagonism :
TFMNA was identified as a potent antagonist of the P2Y14 receptor, showing efficacy in reducing UDPG-induced chemotaxis of human neutrophils. This property may have implications for inflammatory diseases and conditions involving immune response modulation.
Q & A
Q. What are the recommended synthetic routes for 2-(trifluoromethyl)naphthalene-1-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves trifluoromethylation of naphthalene precursors followed by carboxylation. Key methods include:
- Electrophilic trifluoromethylation : Using reagents like CF₃I or CF₃SO₃Na with transition metal catalysts (e.g., CuI) under inert atmospheres .
- Carboxylation strategies : Direct CO₂ insertion via C–H activation or oxidation of methyl groups using KMnO₄/H₂SO₄ . Optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (60–100°C for trifluoromethylation), and catalyst loading (5–10 mol% CuI). Purity is validated via HPLC and NMR .
Q. Which spectroscopic techniques are most effective for characterizing 2-(trifluoromethyl)naphthalene-1-carboxylic acid?
- ¹H/¹³C NMR : Resolves trifluoromethyl (-CF₃) splitting patterns (δ ~110–120 ppm for ¹³C) and aromatic proton environments .
- FT-IR : Confirms carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M-H]⁻ at m/z ~254.05) and fragmentation patterns .
Q. How are preliminary toxicity profiles assessed for this compound in vitro?
- Cell viability assays : Use HepG2 or HEK293 cells exposed to 10–100 µM concentrations, with MTT/WST-1 assays to measure IC₅₀ .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess half-life and CYP450 interactions .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress .
Advanced Research Questions
Q. How can conflicting data on metabolic pathways of naphthalene derivatives be resolved?
Discrepancies often arise from species-specific metabolism (e.g., human vs. rodent CYP1A2 activity) or assay conditions (e.g., microsomal protein concentration). Strategies include:
- Cross-species validation : Parallel studies in human/rat hepatocytes .
- Isotope labeling : Track metabolites via ¹⁴C-labeled analogs .
- Risk of bias assessment : Use tools like Table C-7 (randomization, blinding) to evaluate study reliability .
Q. What experimental designs are recommended to investigate structure-activity relationships (SAR) for trifluoromethylated naphthalenes?
- Fragment-based libraries : Synthesize analogs with variations in substituent position (e.g., 1- vs. 2-carboxylic acid) and fluorine count .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G*) predict electronic effects of -CF₃ on aromatic π-systems .
- Biological assays : Correlate logP (lipophilicity) with membrane permeability in Caco-2 models .
Q. How do environmental factors influence the degradation of 2-(trifluoromethyl)naphthalene-1-carboxylic acid in aquatic systems?
- Photolysis studies : Exclude UV light (λ > 290 nm) to simulate sunlight; measure half-life via LC-MS .
- Sediment/water partitioning : Use OECD 106 guidelines with logK₀c (organic carbon) measurements .
- Microbial biodegradation : Screen with activated sludge communities; monitor via COD/TOC reduction .
Methodological Guidance
Q. How should researchers conduct systematic reviews of toxicological data for this compound?
Follow the 8-step framework from :
- Step 1 : Define inclusion criteria (e.g., species, exposure routes) per Table B-1 .
- Step 3 : Extract data into standardized forms (Table C-2) for meta-analysis .
- Step 5 : Apply risk-of-bias tools (Table C-6/C-7) to human/animal studies .
Q. What strategies mitigate variability in in vivo toxicity studies?
- Dose standardization : Use mg/kg/day adjusted to body surface area .
- Endpoint harmonization : Align with OECD 452 (chronic toxicity) for histopathology and hematology .
- Blinded analysis : Randomize tissue sampling and histopathological evaluations .
Data Interpretation and Challenges
Q. How can researchers address discrepancies in reported IC₅₀ values across studies?
- Assay normalization : Cross-reference with positive controls (e.g., doxorubicin) .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey) to compare replicates .
- Meta-regression : Adjust for variables like cell passage number or serum concentration .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- X-ray crystallography : Resolve binding modes with enzymes (e.g., COX-2) .
- SPR/BLI : Quantify binding kinetics (kₐₙ/kₒff) for protein-ligand interactions .
- Molecular dynamics : Simulate binding stability (e.g., 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

